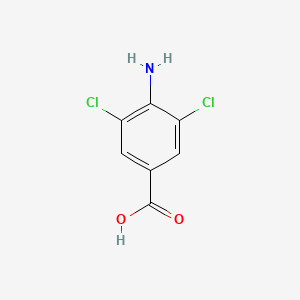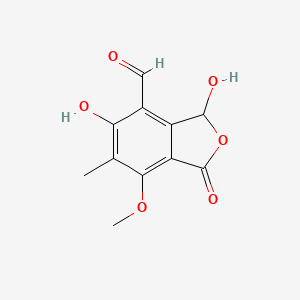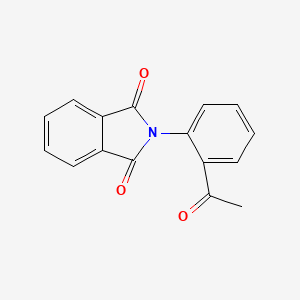
5-amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methyl-4H-1-benzopyran-4-one
Descripción general
Descripción
La Aminoflavona es un derivado de flavonoides sintético conocido por sus potentes propiedades anticancerígenas. Es un ligando del receptor de hidrocarburos aromáticos y ha mostrado una actividad antiproliferativa significativa contra varias líneas celulares de cáncer . La Aminoflavona se está investigando actualmente en ensayos clínicos por su potencial como nuevo agente anticancerígeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La Aminoflavona se puede sintetizar a través de varios métodos. Un enfoque común implica la condensación de 2'-hidroxiacetofenonas con los aldehídos correspondientes para formar 2'-hidroxihidrochalconas, que luego se ciclan para formar flavanonas. Estas flavanonas se pueden oxidar aún más para producir flavonas, incluida la aminoflavona .
Métodos de producción industrial: La producción industrial de aminoflavona generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir el uso de ciclación oxidativa catalizada por paladio y otras técnicas avanzadas para lograr una producción eficiente .
Análisis De Reacciones Químicas
Tipos de reacciones: La Aminoflavona experimenta varias reacciones químicas, que incluyen:
Reducción: Las reacciones de reducción pueden modificar el núcleo de flavona, alterando su actividad biológica.
Reactivos y condiciones comunes:
Oxidación: Los oxidantes comunes incluyen yodo y otros agentes oxidantes fuertes.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Se utilizan reactivos como el cloruro de bencilo en reacciones de N-bencilación.
Productos principales:
Oxidación: Metabolitos N-hidroxilados.
Reducción: Derivados de flavona reducidos.
Sustitución: Derivados N-bencílicos con actividad anticancerígena mejorada.
Aplicaciones Científicas De Investigación
Química: Se utiliza como compuesto modelo para estudiar la química y las reacciones de los flavonoides.
Medicina: Se está sometiendo a ensayos clínicos como un posible agente anticancerígeno.
Mecanismo De Acción
La Aminoflavona ejerce sus efectos principalmente a través de la activación del receptor de hidrocarburos aromáticos. Al unirse a este receptor, la Aminoflavona induce la expresión de genes involucrados en el metabolismo xenobiótico y la regulación del ciclo celular . Además, la Aminoflavona inhibe la actividad transcripcional del factor 1-alfa inducible por hipoxia, un regulador clave de la respuesta celular a la hipoxia . Este doble mecanismo contribuye a su potente actividad anticancerígena.
Comparación Con Compuestos Similares
La Aminoflavona es única entre los derivados de flavonoides debido a su activación específica del receptor de hidrocarburos aromáticos y sus potentes propiedades anticancerígenas. Los compuestos similares incluyen:
6-Aminoflavona: Otro derivado de flavonoide con actividad anticancerígena.
7-Aminoflavona: Conocido por sus propiedades citotóxicas contra las células cancerosas.
Derivados N-bencílicos de 6-Aminoflavona: Estos derivados han mostrado una mayor actividad anticancerígena en comparación con la aminoflavona.
La Aminoflavona destaca por sus objetivos moleculares y vías específicas, lo que la convierte en un candidato prometedor para un mayor desarrollo como agente anticancerígeno.
Propiedades
IUPAC Name |
5-amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c1-6-13(18)15(21)12-10(22)5-11(23-16(12)14(6)19)7-2-3-9(20)8(17)4-7/h2-5H,20-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUZVPPGTJRELI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)N)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167854 | |
| Record name | 5-Amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165179-35-1 | |
| Record name | Aminoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165179351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminoflavone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=686288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 165179-35-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EXS38428U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

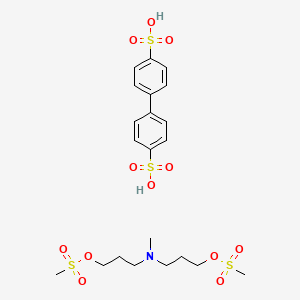


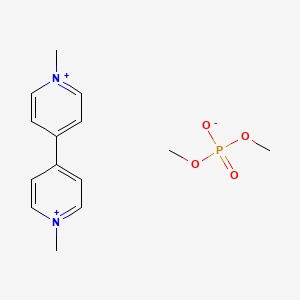


![3-hydroxy-2-phenylpropanoic acid [(1R,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1211636.png)


